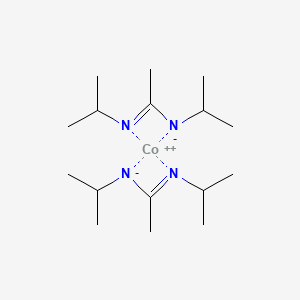![molecular formula C16H27N B6303290 2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole CAS No. 1629022-88-3](/img/structure/B6303290.png)
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole, also known as ECDDP, is a synthetic compound derived from the chemical family of cyclic pyrroles. It has been studied extensively due to its unique properties and potential applications in scientific research.
科学的研究の応用
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and reactivity of cyclic pyrrole derivatives. It has also been used to study the reactivity of cyclic pyrroles in the presence of various oxidizing and reducing agents. Additionally, it has been used to study the effects of various substituents on the reactivity of cyclic pyrroles. Furthermore, this compound has been used to study the reactivity of cyclic pyrroles in the presence of various catalysts.
作用機序
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole is believed to act as a proton-transfer agent. It is believed that the proton-transfer process occurs through a concerted mechanism, in which the proton is transferred from the pyrrole ring to the alkyl halide. The proton-transfer process is believed to be aided by the presence of the strong base, which facilitates the transfer of the proton from the pyrrole ring to the alkyl halide.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to exhibit antifungal activity, as well as anti-bacterial activity. Additionally, it has been shown to exhibit anti-inflammatory properties, as well as anti-tumor effects. Furthermore, it has been shown to possess antioxidant activity.
実験室実験の利点と制限
The use of 2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole in laboratory experiments has several advantages. One of the main advantages is that it is relatively easy to synthesize and isolate from reaction mixtures. Additionally, it is relatively stable and can be stored for extended periods of time. Furthermore, it is relatively non-toxic and can be handled safely in a laboratory setting. However, there are some limitations to the use of this compound in laboratory experiments. One of the main limitations is that it is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, it is not very reactive, which can limit its use in certain types of reactions.
将来の方向性
The potential applications of 2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole are numerous and varied. One potential application is in the field of drug design, as this compound could be used as a scaffold for the development of novel drugs. Additionally, this compound could be used to study the effects of various substituents on the reactivity of cyclic pyrroles. Furthermore, this compound could be used to study the effects of various oxidizing and reducing agents on the reactivity of cyclic pyrroles. Additionally, this compound could be used to study the effects of various catalysts on the reactivity of cyclic pyrroles. Finally, this compound could be used to study the effects of various environmental conditions on the reactivity of cyclic pyrroles.
合成法
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole is synthesized through a nucleophilic aromatic substitution reaction. The reaction involves the substitution of an aromatic ring of a pyrrole molecule by an alkyl halide. The reaction occurs in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The resulting product is a highly substituted cyclic pyrrole, which is then purified and isolated from the reaction mixture. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
特性
IUPAC Name |
2-ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N/c1-2-15-13-14-11-9-7-5-3-4-6-8-10-12-16(14)17-15/h13,17H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWMXFMKKLYSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)CCCCCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)





